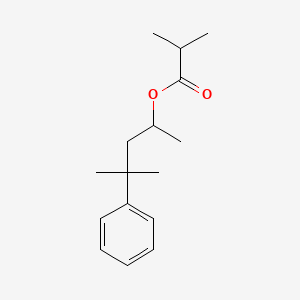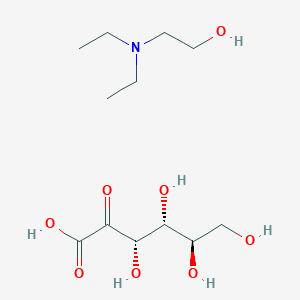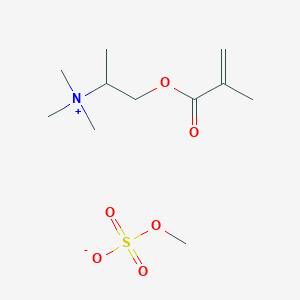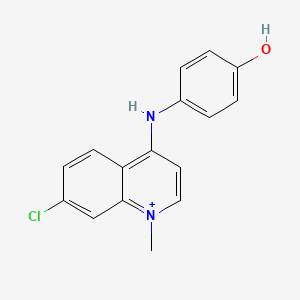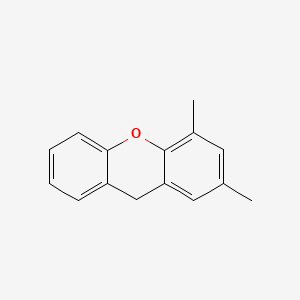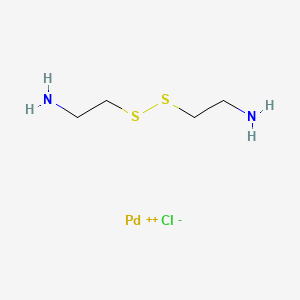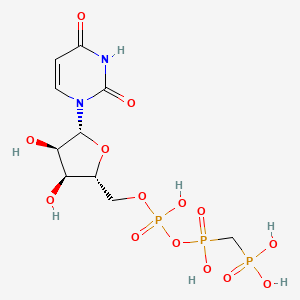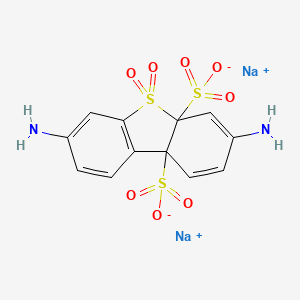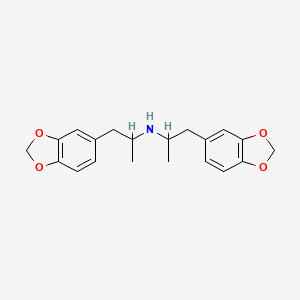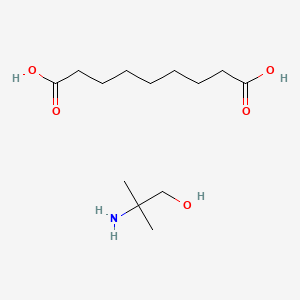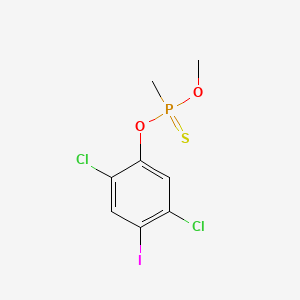
Phosphonothioic acid, methyl-, O-(2,5-dichloro-4-iodophenyl) O-methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonothioic acid, methyl-, O-(2,5-dichloro-4-iodophenyl) O-methyl ester is an organophosphorus compound known for its unique chemical properties and applications. This compound is characterized by the presence of a phosphonothioic acid group, a methyl ester, and a substituted phenyl ring with chlorine and iodine atoms. It is commonly used in organic synthesis and various industrial applications due to its reactivity and stability.
Méthodes De Préparation
The synthesis of Phosphonothioic acid, methyl-, O-(2,5-dichloro-4-iodophenyl) O-methyl ester involves several steps and specific reaction conditions. One common method includes the reaction of methyl phosphonothioic acid with 2,5-dichloro-4-iodophenol in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol, followed by purification steps to isolate the desired product .
Analyse Des Réactions Chimiques
Phosphonothioic acid, methyl-, O-(2,5-dichloro-4-iodophenyl) O-methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Applications De Recherche Scientifique
Phosphonothioic acid, methyl-, O-(2,5-dichloro-4-iodophenyl) O-methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonothioate esters.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for enzyme activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Mécanisme D'action
The mechanism of action of Phosphonothioic acid, methyl-, O-(2,5-dichloro-4-iodophenyl) O-methyl ester involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site of enzymes, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its effectiveness in applications such as pest control .
Comparaison Avec Des Composés Similaires
Phosphonothioic acid, methyl-, O-(2,5-dichloro-4-iodophenyl) O-methyl ester can be compared to other similar compounds, such as:
Ethylthiophosphonic acid O-(2,5-dichloro-4-iodophenyl) O-ethyl ester: Similar in structure but with ethyl groups instead of methyl groups.
Tolclofos-methyl: Another organophosphorus compound with similar applications in agriculture.
Iodofenphos: A related compound with similar chemical properties and uses.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
7533-75-7 |
|---|---|
Formule moléculaire |
C8H8Cl2IO2PS |
Poids moléculaire |
397.00 g/mol |
Nom IUPAC |
(2,5-dichloro-4-iodophenoxy)-methoxy-methyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H8Cl2IO2PS/c1-12-14(2,15)13-8-4-5(9)7(11)3-6(8)10/h3-4H,1-2H3 |
Clé InChI |
WFEKGXFAUDXMQR-UHFFFAOYSA-N |
SMILES canonique |
COP(=S)(C)OC1=CC(=C(C=C1Cl)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


